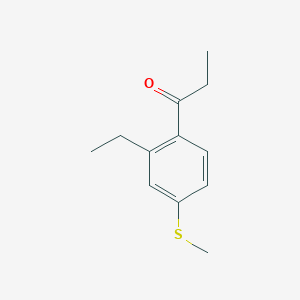

1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one

Description

1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted at the phenyl ring with an ethyl group at the ortho position and a methylthio group at the para position. Its molecular formula is C₁₂H₁₆OS, and it exhibits distinct physicochemical properties due to the electron-donating methylthio (-SMe) and ethyl (-C₂H₅) groups.

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

1-(2-ethyl-4-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16OS/c1-4-9-8-10(14-3)6-7-11(9)12(13)5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

AQLLUFMZPIOKMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)SC)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one typically involves the alkylation of 2-ethyl-4-(methylthio)phenylacetonitrile followed by hydrolysis and decarboxylation. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one with other propan-1-one derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Reactivity and Stability :

- The methylthio group (-SMe) in 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one enhances electron density at the para position, facilitating electrophilic substitution reactions. In contrast, the sulfone derivative (3, -SO₂Me) is more electron-withdrawing, increasing oxidative stability .

- Chlorination at the ortho position (e.g., 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one) introduces steric hindrance and alters solubility, making it less reactive in nucleophilic additions compared to the ethyl-substituted analog .

Biological Relevance :

- The methylsulfonyl derivative (3) demonstrates anti-inflammatory activity in breast and ovarian cancer cells, attributed to its ability to modulate redox pathways .

- 1-[4-(Methylthio)phenyl]propan-2-one is a critical metabolite of 4-methylthioamphetamine (4-MTA), a neurotoxic designer drug, highlighting the pharmacological risks of such structural analogs .

Synthetic Utility :

- Palladium-catalyzed cross-coupling (e.g., 2v) enables the introduction of alkynyl groups, expanding applications in materials science .

- Oxidative transformations (e.g., -SMe to -SO₂Me in compound 3) are pivotal for tuning solubility and bioavailability in drug design .

Research Findings and Implications

Structural-Activity Relationships (SAR): The ethyl group at the ortho position in 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one likely reduces steric strain compared to bulkier substituents (e.g., tert-butyl), enhancing its compatibility with enzyme active sites in drug-receptor interactions .

Thermal and Chemical Stability :

- Compounds with electron-withdrawing groups (e.g., -SO₂Me, -Cl) exhibit higher melting points (e.g., 187°C for compound 3) compared to electron-donating analogs, reflecting stronger intermolecular forces .

Applications in Drug Discovery :

- Derivatives like 1-(4-(Methylsulfonyl)phenyl)propan-1-one are prioritized in anti-inflammatory drug development due to their dual role as reactive oxygen species (ROS) scavengers and kinase inhibitors .

Biological Activity

1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one, also known as a ketone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its structural features, which include an ethyl group and a methylthio group on the phenyl ring, contributing to its unique pharmacological properties.

Chemical Structure and Properties

The chemical structure of 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one can be represented as follows:

This compound features:

- Ethyl group : Enhances lipophilicity and biological activity.

- Methylthio group : Imparts unique electronic properties that can influence reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one exhibits significant antimicrobial properties. The compound was tested against various bacterial strains and fungi, revealing moderate to high efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 125 µg/mL |

| Escherichia coli | < 100 µg/mL |

| Candida albicans | < 150 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism of action appears to involve:

- Induction of Apoptosis : Flow cytometry analyses revealed that the compound significantly increases late apoptosis rates in treated cancer cells.

- Cell Cycle Arrest : The compound induces G0/G1 phase arrest, leading to reduced proliferation of cancer cells.

The following table summarizes the observed effects on cell viability:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| A549 | 15.2 | 42% |

| HCT116 | 20.5 | 35% |

These findings suggest that 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one could be a promising candidate for further development as an anticancer therapeutic .

Mechanistic Insights

Research into the mechanisms underlying the biological activities of this compound has revealed several pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance oxidative stress in cancer cells, contributing to apoptosis.

- Inhibition of Key Enzymes : Preliminary studies suggest potential inhibition of enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases.

Case Studies

A notable study investigated the effects of this compound on a panel of cancer cell lines. It was found that treatment with varying concentrations led to significant reductions in cell viability across multiple types, suggesting broad-spectrum anticancer potential .

Example Case Study Findings

- In a controlled experiment, A549 cells treated with 10 µM of the compound showed a decrease in viability by approximately 60% after 24 hours.

- HCT116 cells exhibited similar results with a notable increase in apoptotic markers when exposed to higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.